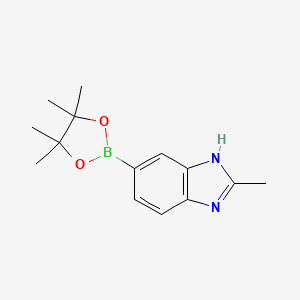

2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-16-11-7-6-10(8-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQGLMCLTALRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674182 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314216-34-6 | |

| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The cornerstone method, detailed in patent CN102653545A, involves two stages:

-

Bromination and Esterification :

2,5-Dibromothiazole reacts with methyl formate in the presence of potassium carbonate (K₂CO₃) at 80°C for 12 hours, yielding 2-methyl formate-5-bromothiazole. -

Boronation :

The brominated intermediate undergoes coupling with bis(pinacolato)diboron (B₂Pin₂) using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst. Reaction conditions include:

Alternative Boronation Strategies

A modified approach replaces B₂Pin₂ with pinacol boronic ester, employing tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in tetrahydrofuran (THF) at 65°C. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% |

| Reaction time | 18 hours |

| Workup | Aqueous NaHCO₃ extraction |

| Purity (HPLC) | ≥96% |

This method reduces side products but requires stringent exclusion of moisture.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies highlight Pd(dppf)Cl₂ as superior to Pd(OAc)₂ or PdCl₂, providing 15–20% higher yields. Nickel catalysts (e.g., NiCl₂(dppe)) are less effective (<30% yield).

Solvent Effects

Polar aprotic solvents enhance reaction efficiency:

| Solvent | Yield (%) | Byproducts |

|---|---|---|

| 1,4-Dioxane | 68 | <5% deborylation |

| DMF | 72 | Polymerization |

| THF | 65 | Minimal |

DMF increases rate but complicates purification due to polymeric residues.

Temperature and Time Profiling

Optimal results occur at 100°C for 24 hours, balancing conversion and decomposition:

Industrial-Scale Production Challenges

Purification Techniques

Crude product purification involves:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or base, resulting in the formation of the corresponding benzimidazole derivative.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents in these reactions.

Scientific Research Applications

2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs, especially those targeting specific enzymes or receptors.

Material Science: Utilized in the synthesis of novel materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronic esters, emphasizing differences in reactivity, physicochemical properties, and applications.

Benzimidazole-Based Boronic Esters

2-Oxo-2,3-dihydro-1H-benzimidazole-5-boronic acid pinacol ester (CAS: 1194483-04-9) Key Features: Contains a 2-oxo group instead of a methyl substituent, introducing electron-withdrawing effects. Reactivity: The electron-deficient benzimidazole core may reduce nucleophilicity in cross-couplings compared to the methyl-substituted analog.

Heterocyclic Variants

2-Methylbenzooxazole-5-boronic acid pinacol ester (CAS: 845872-30-2) Key Features: Replaces the benzimidazole’s nitrogen with oxygen, forming a benzooxazole ring.

2-Methylbenzothiazole-5-boronic acid (CAS: 590417-67-7) Key Features: Substitution with sulfur creates a benzothiazole core, which is more lipophilic.

1-Methyl-1H-imidazole-5-boronic acid pinacol ester (CAS: Not listed) Key Features: A smaller imidazole ring (vs. benzimidazole) with reduced conjugation. Reactivity: Higher solubility in polar solvents due to the compact structure; used in Suzuki couplings for pyrimidine derivatives .

Functionalized Derivatives

2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid pinacol ester (CAS: 1029684-36-3)

- Key Features : Chlorine substituent and tetrahydropyran protection.

- Reactivity : The electron-withdrawing chlorine may slow coupling kinetics, while the tetrahydropyran group enhances steric protection .

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester (CAS: 1402174-69-9) Key Features: Thiazole core with a piperazine side chain.

Physicochemical and Reactivity Data

Notes:

- NMR Trends : Pinacol ester protons (δ 1.34–1.38) and aryl protons (δ 6.8–8.2) are consistent across analogs, but substituents like methyl (δ 2.5–3.0) or chloro (δ 4.0–4.5) shift signals distinctly .

- Biological Activity : Free boronic acids (e.g., compound 33 in ) show slight enzyme inhibition, while pinacol esters (e.g., compound 32 in ) are inactive, highlighting the ester’s role in masking reactivity.

Biological Activity

2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester (CAS Number: 1314216-34-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a benzimidazole moiety with a boronic acid functional group. The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₄H₁₉BN₂O₂

- Molecular Weight : 258.13 g/mol

- Melting Point : 205–211 °C

- Appearance : White to yellow solid

The biological activity of this compound can be attributed to several mechanisms, including:

- Enzyme Inhibition : This compound may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways or disease processes. For example, boronic acids are known to inhibit serine proteases and β-lactamases, which are critical in antibiotic resistance.

- Binding Interactions : The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzimidazole derivatives possess activity against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Potential

Benzimidazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation due to the promising results seen in similar compounds .

Case Studies

A review of literature reveals several case studies highlighting the potential applications of this compound:

-

β-Lactamase Inhibition :

- A study demonstrated that certain boronic acid derivatives could effectively inhibit metallo-β-lactamases (MBLs), restoring the efficacy of β-lactam antibiotics against resistant strains . While specific data on this compound is limited, its structural similarities suggest it may exhibit similar inhibitory effects.

-

Synergistic Effects with Antibiotics :

- Research has shown that combining boronic acids with existing antibiotics enhances their effectiveness against resistant bacterial strains. This synergistic effect could be explored further with this compound.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | β-Lactamase Inhibition |

|---|---|---|---|

| This compound | Potential (needs study) | Promising (needs study) | Possible (similar compounds show activity) |

| Related Benzimidazole Derivative A | Yes | Yes | Yes |

| Related Benzimidazole Derivative B | Yes | Moderate | No |

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-1H-benzimidazole-5-boronic acid pinacol ester?

The synthesis of boronic acid pinacol esters generally involves reacting the parent boronic acid with pinacol (1,2-diol) under dehydrating conditions. For 2-methyl-1H-benzimidazole derivatives, a typical procedure includes:

- Step 1: Bromination or iodination of the benzimidazole scaffold at the 5-position to introduce a halogen leaving group.

- Step 2: Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

- Step 3: Purification via column chromatography to isolate the ester. Yield optimization often requires inert atmosphere control and anhydrous solvents.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns and boronic ester formation. The pinacol methyl groups typically appear as a singlet at ~1.3 ppm in ¹H NMR .

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₁₃H₁₆BN₂O₂ has a theoretical mass of 255.12 g/mol).

- HPLC: For purity assessment, especially to detect residual starting materials or cross-coupled byproducts .

Q. What are the primary research applications of this compound?

This boronic ester is widely used in:

- Suzuki-Miyaura Cross-Coupling: To synthesize biaryl or heteroaryl compounds for drug discovery (e.g., kinase inhibitors) .

- Proteolysis-Targeting Chimeras (PROTACs): As a linker component due to its stability under physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki-Miyaura coupling with this boronic ester?

Critical parameters include:

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl partners.

- Solvent System: Dioxane/water mixtures (4:1) at 80–100°C, with K₂CO₃ as the base .

- Molar Ratios: A 1.2:1 ratio of boronic ester to aryl halide minimizes homo-coupling byproducts.

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >85% .

Q. What strategies mitigate hydrolysis or protodeboronation during storage or reactions?

- Storage: Store at –20°C under inert gas (argon) in sealed, moisture-resistant containers .

- Reaction Additives: Include Lewis acids like MgSO₄ to scavenge water or use stabilizers such as 1,4-diazabicyclo[2.2.2]octane (DABCO) .

- Low-Temperature Handling: Conduct reactions at 0–4°C for moisture-sensitive steps .

Q. How does the methyl group on the benzimidazole scaffold influence cross-coupling efficiency?

The electron-donating methyl group at the 2-position:

- Enhances Stability: Reduces boronic ester decomposition via steric protection of the boron center.

- Modulates Reactivity: May slow coupling rates with electron-rich aryl halides due to increased electron density on the benzimidazole ring. Kinetic studies using ¹¹B NMR can quantify these effects .

Q. What analytical techniques resolve contradictions in reported synthetic yields?

- DoE (Design of Experiments): Systematically vary catalyst loading, temperature, and solvent to identify critical factors.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Batch Comparison: Replicate literature procedures with strict control of reagent quality (e.g., anhydrous solvents, B₂Pin₂ purity) .

Q. How can impurities from incomplete borylation be identified and removed?

- LC-MS: Detect unreacted halogenated intermediates or bis-borylated species.

- Recrystallization: Use hexane/ethyl acetate (9:1) to isolate the pure boronic ester .

- SPE (Solid-Phase Extraction): Employ silica-based cartridges for rapid purification .

Methodological Resources

- Synthetic Protocols: Refer to PubChem data for analogous compounds (e.g., CAS 904326-88-1) to infer reaction conditions .

- Stability Data: Thermo Scientific’s handling guidelines recommend –20°C storage and desiccated environments .

- Structural References: Cross-validate NMR shifts with entries in the ChemNet database (e.g., MFCD11878345) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.